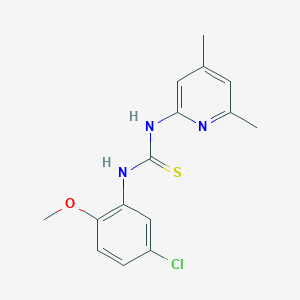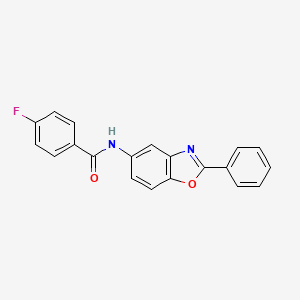![molecular formula C16H15ClN2O2 B5800382 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide, commonly known as C646, is a small molecule inhibitor that selectively targets the histone acetyltransferase (HAT) activity of the transcriptional coactivator protein p300/CBP. C646 has been extensively studied for its potential use in cancer research, as p300/CBP is known to play a critical role in the regulation of gene expression and cell proliferation.
Mechanism of Action
C646 selectively inhibits the N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide activity of p300/CBP, which is responsible for acetylating histone proteins and regulating gene expression. By inhibiting this activity, C646 can alter the expression of genes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
C646 has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. In addition, it has been shown to regulate the expression of genes involved in cell proliferation and differentiation, and may have applications in the treatment of other diseases such as neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using C646 in lab experiments is its selectivity for p300/CBP, which allows for the specific inhibition of N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide activity without affecting other cellular processes. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving C646. One area of interest is its potential as a therapeutic agent for the treatment of cancer, particularly in combination with other drugs. In addition, further studies are needed to fully understand the role of p300/CBP in various cellular processes, and how C646 can be used to modulate these processes. Finally, there is potential for the development of new compounds based on the structure of C646, which may have improved properties for use in lab experiments and therapeutic applications.
Synthesis Methods
C646 can be synthesized using a two-step procedure involving the reaction of 2-chloroaniline with 3-methylbenzoic acid, followed by the addition of 2-oxoethyl isocyanate. The resulting compound is then purified using column chromatography to obtain pure C646.
Scientific Research Applications
C646 has been used extensively in scientific research to study the role of p300/CBP in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential as a therapeutic agent for the treatment of cancer. In addition, C646 has been used to study the role of p300/CBP in the regulation of gene expression and cell differentiation.
properties
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-5-4-6-12(9-11)16(21)18-10-15(20)19-14-8-3-2-7-13(14)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOVBDRDTJYBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloroanilino)-2-oxoethyl]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)

![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)


![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5800348.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)
![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)